
2-acetyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as NQO1 and is known for its ability to activate the NAD(P)H:quinone oxidoreductase 1 enzyme. This enzyme plays an important role in protecting cells from oxidative stress and has been linked to various diseases.
作用機序
NQO1 activates the NAD(P)H:quinone oxidoreductase 1 enzyme, which plays a critical role in protecting cells from oxidative stress. This enzyme helps to detoxify harmful compounds and prevent damage to cellular components such as DNA and proteins. Additionally, NQO1 has been shown to have anti-inflammatory properties and can modulate various signaling pathways in cells.
Biochemical and Physiological Effects:
NQO1 has been shown to have a wide range of biochemical and physiological effects. It can induce cell death in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, NQO1 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using NQO1 in lab experiments is its ability to activate the NAD(P)H:quinone oxidoreductase 1 enzyme, which can help to protect cells from oxidative stress. Additionally, NQO1 has been extensively studied and its mechanism of action is well understood. However, one limitation of using NQO1 in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving NQO1. One area of interest is the development of NQO1 inhibitors for the treatment of cancer and other diseases. Additionally, researchers are investigating the use of NQO1 as a biomarker for various diseases, as well as its potential role in aging and longevity. Finally, there is ongoing research into the development of new synthetic methods for the production of NQO1 and related compounds.
合成法
The synthesis of NQO1 involves several steps, including the reaction of 3-nitrobenzoyl chloride with 2-amino-3-acetylquinoxaline, followed by the reaction of the resulting product with sodium borohydride and hydrogen peroxide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
NQO1 has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. Additionally, NQO1 has been linked to various other diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-7-2-3-8-16(14)20(17)24)10-27-18(23)12-5-4-6-13(9-12)21(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRABDFPQFCIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
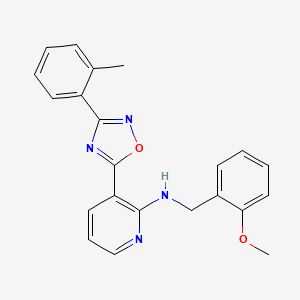
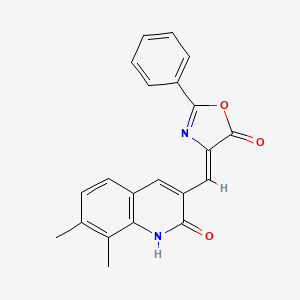
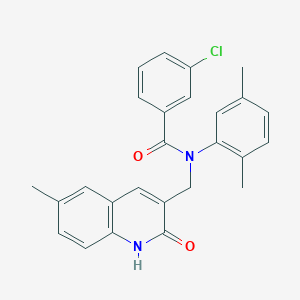
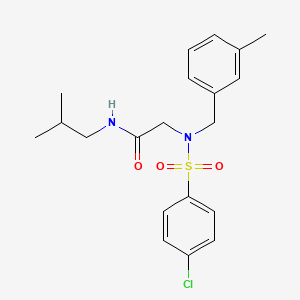

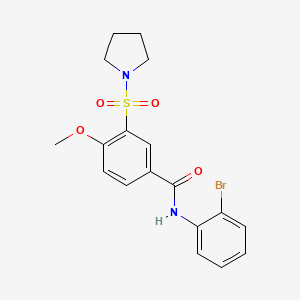
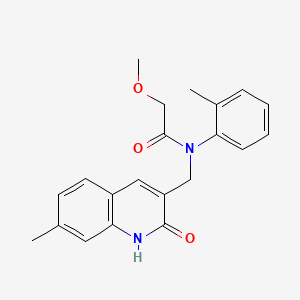
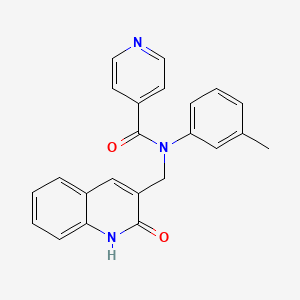


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7708224.png)
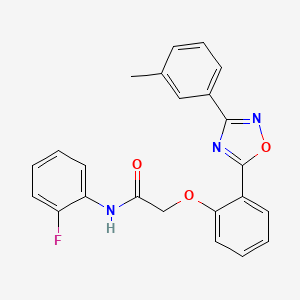
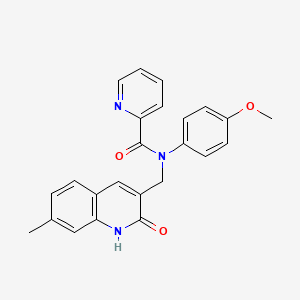
![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)
